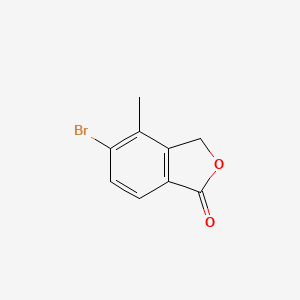
5-Bromo-4-methylisobenzofuran-1(3H)-one
Übersicht
Beschreibung
5-Bromo-4-methylisobenzofuran-1(3H)-one is a chemical compound with the CAS Number: 1255206-67-7 . It has a linear formula of C9H7BrO2 .
Molecular Structure Analysis
The molecular structure of 5-Bromo-4-methylisobenzofuran-1(3H)-one is represented by the formula C9H7BrO2 . The molecular weight of the compound is 227.0571 .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Bromo-4-methylisobenzofuran-1(3H)-one include its molecular formula (C9H7BrO2), molecular weight (227.05 g/mol), and its status as a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Photochemistry
Irradiation of certain alpha-chloroacetophenones in dry, non-nucleophilic solvents leads to high yields of 3-alkoxy-6-methylindan-1-ones. Interestingly, 3-Methylisobenzofuran-1(3H)-one, closely related to 5-Bromo-4-methylisobenzofuran-1(3H)-one, is a major photoproduct in the presence of trace amounts of water. This discovery has significant implications for synthetic organic chemistry due to the selectivity of these photoreactions (Plíštil et al., 2006).
Domino Catalysis
An efficient domino [Pd]-catalysis method has been developed for synthesizing isobenzofuran-1(3H)-ones. This method demonstrates broad substrate scope and is applicable to various o-bromobenzyl alcohols. This strategy was successfully employed in the synthesis of certain pharmaceutical compounds, showcasing its potential in drug synthesis (Mahendar & Satyanarayana, 2016).
Regioselective Bromocyclization
A direct synthesis of 3-(bromomethylene)isobenzofuran-1(3H)-ones from 2-alkynylbenzoic acids has been achieved through regioselective 5-exo-dig bromocyclization. This method is characterized by its smooth progression and broad substrate scope, making it a valuable tool in organic synthesis and the creation of various heterocycles (Zheng et al., 2019).
Molecular Structure and Antioxidant Activity
The molecular structure of a novel isobenzofuran-1(3H)-one derivative has been analyzed, offering insights into its electronic and thermodynamic properties. This compound exhibits antioxidant activities, as evaluated by various assays, and shows promise for biomedical applications due to its DNA binding affinity and potential in regulating inflammatory diseases (Yılmaz et al., 2020).
Preparation Techniques
Improved methods for preparing certain spiro[isobenzofuran-1(3H),2′-[2H]pyran] derivatives have been developed. These methods avoid isomer formation and provide a streamlined synthesis approach, contributing to the efficient production of complex organic compounds (Liu et al., 2013).
Eigenschaften
IUPAC Name |
5-bromo-4-methyl-3H-2-benzofuran-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO2/c1-5-7-4-12-9(11)6(7)2-3-8(5)10/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRAKZLQFUGTIGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1COC2=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001277660 | |
| Record name | 5-Bromo-4-methyl-2-benzofuran-1(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001277660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-methylisobenzofuran-1(3H)-one | |
CAS RN |
1255206-67-7 | |
| Record name | 5-Bromo-4-methyl-2-benzofuran-1(3H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1255206-67-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-4-methyl-2-benzofuran-1(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001277660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Bromopyrrolo[2,1-F][1,2,4]triazin-4-amine](/img/structure/B1526617.png)
![3-Azaspiro[5.5]undecane-3-sulfonyl chloride](/img/structure/B1526618.png)
![Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate](/img/structure/B1526619.png)
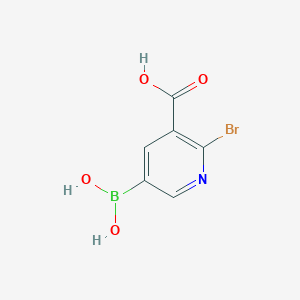
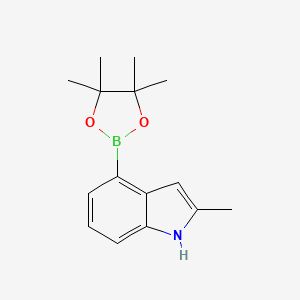
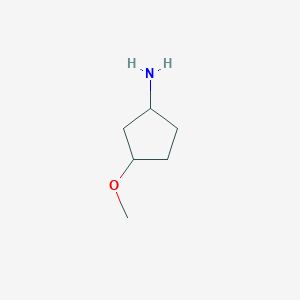
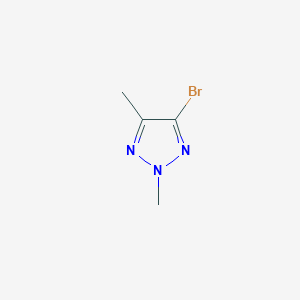
![4-[(tert-Butoxycarbonyl)amino]butyl methanesulfonate](/img/structure/B1526627.png)

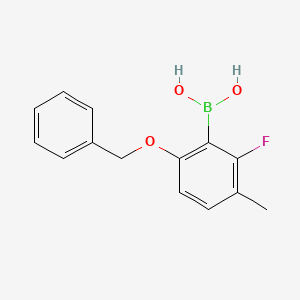
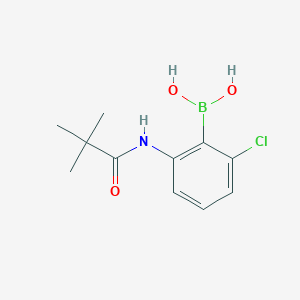
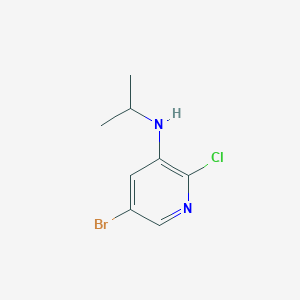
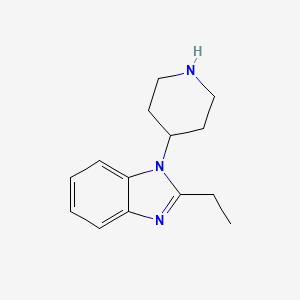
![4-(4-Benzo[b]thiophen-4-yl-piperazin-1-yl)butan-1-ol](/img/structure/B1526639.png)